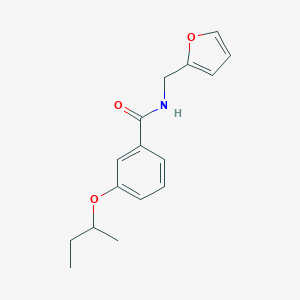

3-sec-butoxy-N-(2-furylmethyl)benzamide

Descripción

3-sec-Butoxy-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a 3-sec-butoxy substituent on the benzoyl ring and an N-(2-furylmethyl) group. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Propiedades

Fórmula molecular |

C16H19NO3 |

|---|---|

Peso molecular |

273.33 g/mol |

Nombre IUPAC |

3-butan-2-yloxy-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C16H19NO3/c1-3-12(2)20-14-7-4-6-13(10-14)16(18)17-11-15-8-5-9-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |

Clave InChI |

OIOUBGWJVMJCKH-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

SMILES canónico |

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

a) Positional Isomers

- 4-Butoxy-N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (): This compound features a butoxy group at the 4-position of the benzamide ring instead of the 3-sec-butoxy group. The benzimidazole moiety in this compound enhances antitumor activity, unlike the furylmethyl group in the target compound, which may prioritize different biological pathways.

- The addition of a piperidinyl-thiocarbamoyl group introduces conformational rigidity, contrasting with the flexible sec-butoxy chain .

b) Furylmethyl vs. Other N-Substituents

- This compound’s safety data sheet (SDS) highlights hazards such as respiratory irritation, suggesting that chloro substituents may increase toxicity compared to alkoxy groups .

- N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]acetamide (): The tetraazolyl group in this analog enhances metabolic stability and metal-binding capacity, whereas the sec-butoxy group in the target compound may improve membrane permeability due to its lipophilicity .

a) Antimicrobial Activity

- Benzamide Derivatives with MIC Values ():

Benzamide analogs like N-(thiazol-2-yl)benzamide exhibit potent activity against Bacillus subtilis (MIC = 2.81 μM) and Staphylococcus aureus (MIC = 2.35 μM). The sec-butoxy and furylmethyl groups in the target compound may similarly enhance antimicrobial efficacy, though specific MIC data are unavailable .

b) Anticancer Potential

- Olaparib-Based Benzamide Derivatives ():

Dual PARP/HDAC inhibitors, such as olaparib analogs, show synergistic effects in triple-negative breast cancer. The sec-butoxy group in 3-sec-butoxy-N-(2-furylmethyl)benzamide could modulate HDAC inhibition by interacting with zinc-binding domains, akin to hydroxamic acid derivatives .

Structural and Spectral Characterization

- X-ray and NMR Analysis ():

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography, confirming its bidentate directing capability. For 3-sec-butoxy-N-(2-furylmethyl)benzamide, similar analyses would reveal the torsional angles between the sec-butoxy and furylmethyl groups, impacting molecular packing and solubility .

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Polarity | Steric Bulk | Example Compound | Impact on Solubility |

|---|---|---|---|---|

| 3-sec-Butoxy | Low | High | Target compound | Decreases |

| 4-Butoxy | Low | Moderate | 4-Butoxy-benzimidazolyl derivative | Moderate |

| 3-Fluoro | Moderate | Low | 3-Fluoro-piperidinyl benzamide | Increases |

| N-(2-Furylmethyl) | Moderate | Moderate | 3-Amino-4-chloro analog | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.